molecular formula C17H17N5O3 B2717111 N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1396845-92-3

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2717111
M. Wt: 339.355
InChI Key: LASROIKMMFJBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as ETP-46321, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis of heterocyclic compounds derived from similar structures, demonstrating significant antimicrobial activities. These compounds have been synthesized and evaluated against various pathogenic strains, showing moderate to very good antibacterial and antifungal activities, comparable to first-line drugs in some instances (Shawkat A. Abdel-Mohsen, 2003; K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Anticonvulsant Activity

A library of new hybrid compounds, merging chemical fragments of well-known antiepileptic drugs, was synthesized, some of which displayed broad spectra of activity across preclinical seizure models. These compounds, by combining various pharmacophoric elements, demonstrated high protection without impairing motor coordination, offering potential for new anticonvulsant therapies (K. Kamiński et al., 2015).

Antitumor Activity

Several studies focused on the synthesis and antitumor testing of novel derivatives, including those with triazolopyrimidine and triazoloquinazoline structures. These compounds were evaluated for their antitumor activity through various assays, including DNA-binding and in vivo models, showing significant potential as antitumor agents with specific structural features enhancing activity (Ghada S. Hassan et al., 2017).

Antioxidant Activity

Research on the modulation of genotoxicity by free radical scavengers in relation to ethoxyquin, a chemical with a similar structure, explored the role of nitrone free radical scavengers in reducing DNA damage induced by oxidative stress. This study provides insights into the mechanisms of genotoxicity modulation and the potential therapeutic applications of these compounds as antioxidants (Janusz J Skolimowski et al., 2010).

Chemical Probes for ADP-Ribosylation Studies

Inhibitors derived from similar structures have been identified and synthesized for the study of ADP-ribosylation, a significant post-translational modification in cell signaling and DNA repair processes. These compounds, through structure-based design and synthetic chemistry, have facilitated the discovery of selective inhibitors for specific ADP-ribosyltransferases, highlighting their application in biochemical research (A. Lindgren et al., 2013).

properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-2-25-16-9-14(18-10-19-16)21-15(23)7-8-22-11-20-13-6-4-3-5-12(13)17(22)24/h3-6,9-11H,2,7-8H2,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASROIKMMFJBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxypyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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